

Pharmacological profile of CG-707

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Compound of Interest

Compound Name: CG-707

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An In-Depth Technical Guide to the Pharmacological Profile of SSGJ-707 (formerly **CG-707**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSGJ-707 is an investigational recombinant humanized bispecific antibody that represents a promising therapeutic approach in oncology. This document provides a comprehensive overview of the pharmacological profile of SSGJ-707, including its mechanism of action, preclinical data, and clinical trial results. The information is intended for researchers, scientists, and professionals involved in drug development. It is important to note that the initial query for "**CG-707**" appears to be a typographical error, with the correct designation for the molecule being SSGJ-707.

Molecular Profile

SSGJ-707 is a tetravalent bispecific antibody built on an IgG4 framework. It is designed to simultaneously target two key pathways in tumor progression: the programmed death-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway. Its unique structure allows for two binding domains for PD-1 and two for VEGF, enabling a multi-faceted attack on cancer cells.^[1]

Preclinical data suggests that SSGJ-707 possesses potent anti-angiogenic activity. A notable characteristic of this molecule is the enhanced binding affinity for PD-1 in the presence of VEGF. Reports from an ASCO poster indicate that this affinity is increased by 100-fold

compared to its parent PD-1 antibody, suggesting a synergistic binding mechanism within the tumor microenvironment where VEGF is often abundant.[\[2\]](#)

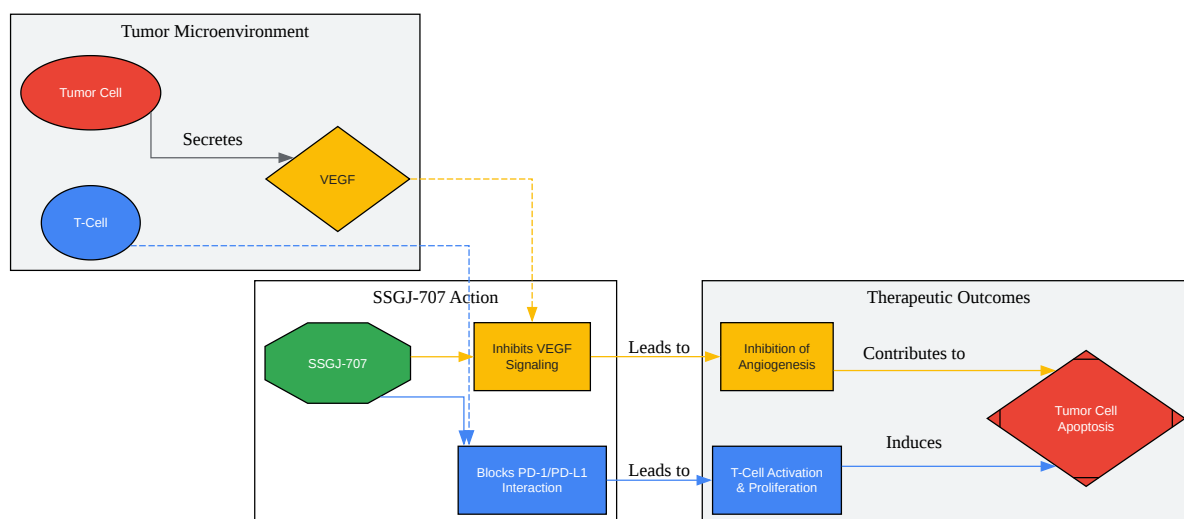
Mechanism of Action

SSGJ-707 exerts its anti-tumor effects through a dual mechanism of action:

- **Immune Checkpoint Blockade:** By binding to PD-1 on the surface of T-cells, SSGJ-707 blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells. This inhibition of the PD-1/PD-L1 pathway reinvigorates the patient's anti-tumor immune response, allowing T-cells to recognize and attack cancer cells more effectively.
- **Anti-Angiogenesis:** SSGJ-707 simultaneously targets and neutralizes VEGF. VEGF is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. By sequestering VEGF, SSGJ-707 inhibits the development of the tumor's blood supply, thereby starving it of necessary nutrients and oxygen.

This dual-targeting approach is designed to remodel the tumor microenvironment by both enhancing the immune system's ability to fight the cancer and cutting off its lifeline.

Signaling Pathway



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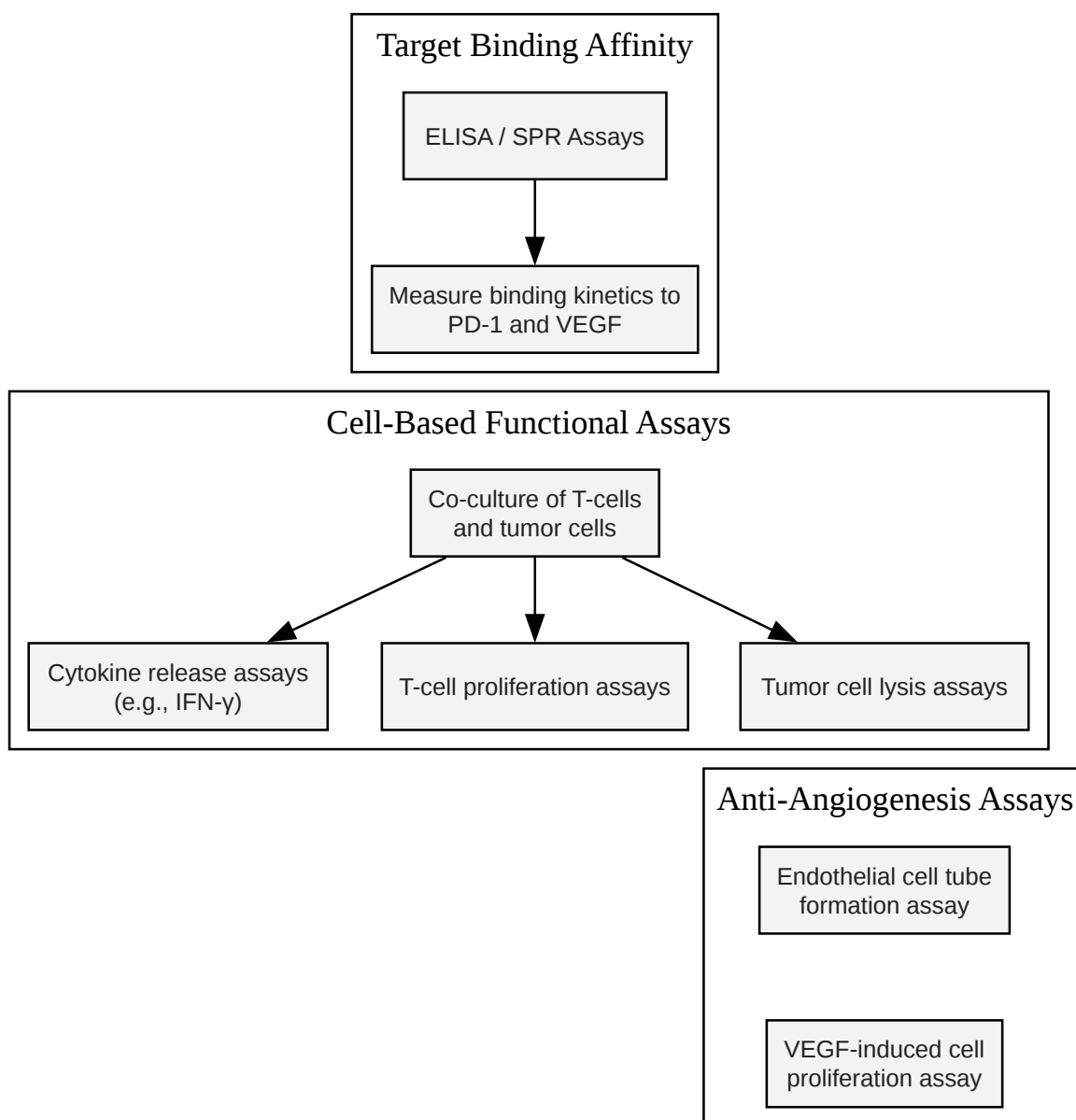
Caption: Dual mechanism of SSGJ-707 targeting PD-1 and VEGF pathways.

Preclinical and Clinical Development

SSGJ-707 is being investigated in multiple clinical trials, primarily in non-small cell lung cancer (NSCLC), but also in other solid tumors such as metastatic colorectal cancer and gynecological malignancies.[3][4][5] The development is being led by 3SBio and its subsidiaries, with Pfizer recently acquiring exclusive global rights for development and commercialization outside of China.[6]

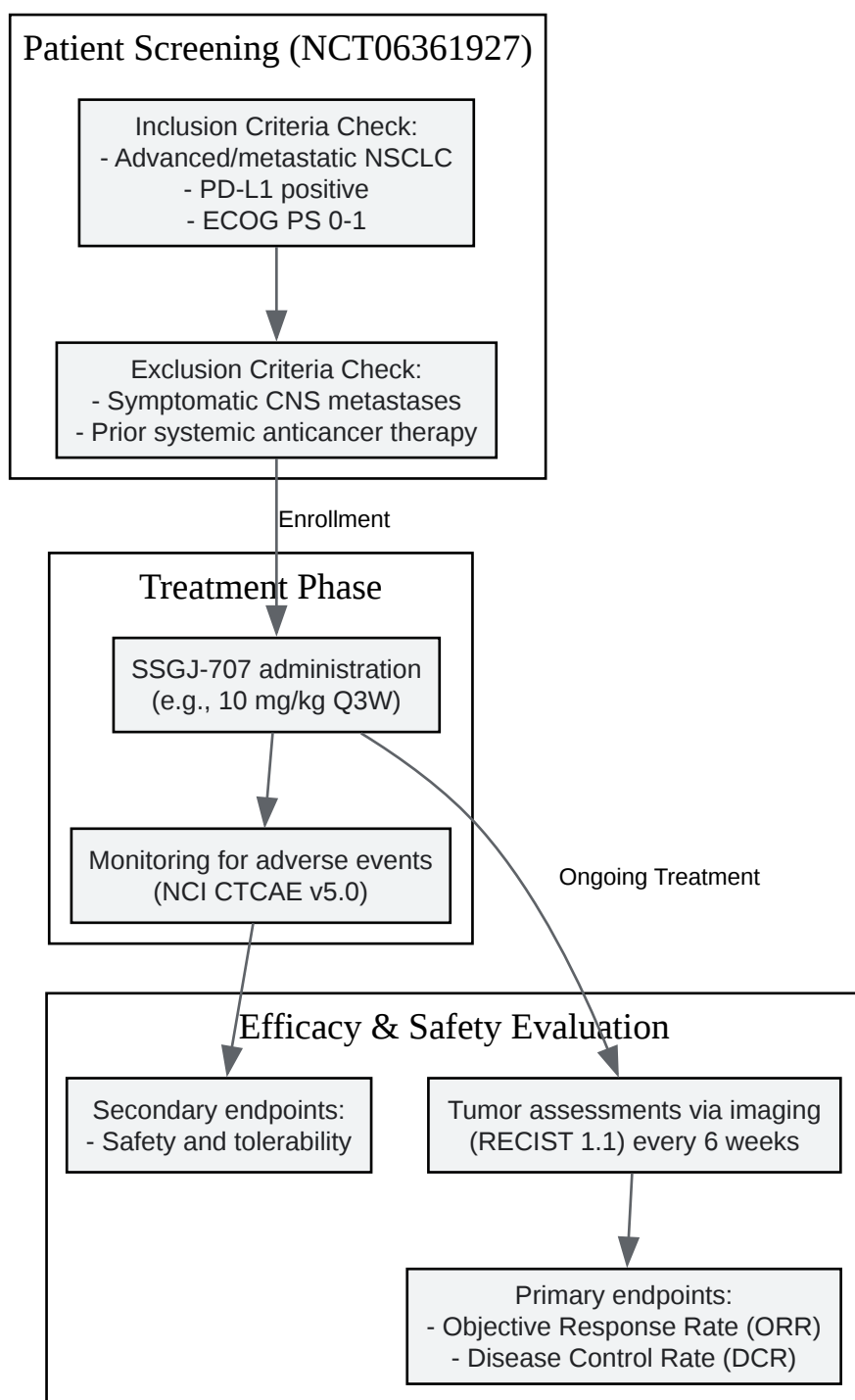
Experimental Protocols

While detailed, step-by-step preclinical and clinical experimental protocols are not publicly available, the following represents a generalized workflow for the assessment of a bispecific antibody like SSGJ-707.



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Caption: Generalized workflow for preclinical in vitro evaluation of SSGJ-707.



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Caption: Simplified workflow for a Phase II monotherapy trial of SSGJ-707.

Clinical Efficacy and Safety Data

SSGJ-707 has demonstrated promising efficacy and a manageable safety profile in Phase I and II clinical trials.

Phase II Monotherapy in First-Line NSCLC (NCT06361927)

Data from a Phase II study in treatment-naïve advanced NSCLC patients with PD-L1 expression $\geq 1\%$ showed significant anti-tumor activity.^[7]

Dose Level	Objective Response Rate (ORR)	Disease Control Rate (DCR)
5 mg/kg Q3W	29.6% (8/27)	85.2% (23/27)
10 mg/kg Q3W	61.8% (21/34)	97.1% (33/34)
20 mg/kg Q3W	54.5% (6/11)	90.9% (10/11)
30 mg/kg Q3W	25% (1/4)	75% (3/4)
Data as of Jan 10, 2025 ^[7]		

At the 10 mg/kg dose, the ORR was 54.5% in non-squamous and 75% in squamous NSCLC patients.^[7] In patients with PD-L1 TPS 1%-49%, the ORR was 57%, and in those with TPS $\geq 50\%$, the ORR was 69%.^[7] For patients who completed at least two efficacy evaluations at the 10 mg/kg dose, the ORR was 72% and the DCR was 100%.^[7]

Phase II Combination Therapy in First-Line NSCLC

In a Phase II trial combining SSGJ-707 with chemotherapy in PD-L1-positive NSCLC patients without EGFR/ALK mutations, the ORR was 70.8% and the DCR was 100%.^[3] Another Phase II study in first-line NSCLC with combination therapy yielded an ORR of 81.3% with a 100% DCR.^[3]

Safety Profile

Across the clinical trials, SSGJ-707 has shown a manageable safety profile. In the Phase II monotherapy study, treatment-related adverse events (TRAEs) were experienced by 78.3% of patients, with 24.1% experiencing grade ≥ 3 TRAEs.^[7]

Adverse Event	Incidence (All Grades)
Hypercholesterolemia	18.1%
Hypertriglyceridemia	18.1%
Alanine aminotransferase increased	15.7%
Aspartate aminotransferase increased	15.7%
Most common TRAEs[7]	

Treatment discontinuation due to TRAEs occurred in 6% of patients.[7]

Conclusion

SSGJ-707 is a promising investigational bispecific antibody with a dual mechanism of action that targets both the PD-1 immune checkpoint and the VEGF angiogenesis pathway. The preclinical rationale is supported by encouraging clinical data from Phase I and II trials, demonstrating significant anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, particularly NSCLC. Ongoing and future clinical studies will further delineate the therapeutic potential of SSGJ-707 as both a monotherapy and in combination with other anticancer agents.

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